molecular formula C9H7ClN2S B2383899 2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyridine CAS No. 342025-41-6

2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyridine

Cat. No.: B2383899
CAS No.: 342025-41-6
M. Wt: 210.68
InChI Key: VQPIMZRQQCTIHE-UHFFFAOYSA-N
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Description

2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound that contains both a thiazole and a pyridine ring The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while the pyridine ring is a six-membered ring with one nitrogen atom

Scientific Research Applications

2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyridine has several scientific research applications:

Mechanism of Action

Target of Action

Thiazole derivatives are known to have diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to inhibit the growth of bacteria and fungi, suggesting they may interact with enzymes or other proteins essential for the growth of these organisms .

Biochemical Pathways

Thiazole compounds are known to affect a variety of biochemical pathways, depending on their specific targets . For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the pathways these proteins are involved in .

Pharmacokinetics

The compound’s molecular weight of 21068 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Given the diverse biological activities of thiazole derivatives, it is likely that this compound could have a range of effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyridine. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at room temperature . Furthermore, the compound’s action and efficacy could potentially be influenced by factors such as pH and the presence of other substances in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyridine typically involves the chloromethylation of a thiazole derivative followed by coupling with a pyridine derivative. One common method involves the reaction of 2-methylpyridine with thionyl chloride to form 2-chloromethylpyridine. This intermediate is then reacted with 2-aminothiazole under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.

    Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazole-pyridine derivatives.

    Oxidation and Reduction: Products include sulfoxides, sulfones, and dihydrothiazoles.

    Coupling Reactions: Products include biaryl compounds with extended conjugation.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethylpyridine: Lacks the thiazole ring, making it less versatile in forming stable complexes with metals.

    4-(Chloromethyl)-1,3-thiazole: Lacks the pyridine ring, limiting its ability to participate in π-π stacking interactions.

    2-(2-Thiazolyl)pyridine: Similar structure but without the chloromethyl group, affecting its reactivity in substitution reactions.

Uniqueness

2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyridine is unique due to the presence of both the thiazole and pyridine rings, which confer a combination of chemical reactivity and biological activity. The chloromethyl group further enhances its versatility in synthetic applications, allowing for the formation of a wide range of derivatives with potential therapeutic and industrial uses .

Properties

IUPAC Name

4-(chloromethyl)-2-pyridin-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-5-7-6-13-9(12-7)8-3-1-2-4-11-8/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPIMZRQQCTIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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